

Application Notes and Protocols for SC-52012 in Western Blotting

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Compound of Interest

Compound Name: SC-52012

Cat. No.: B1663501

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These application notes provide a detailed protocol for using the **SC-52012** antibody for the detection of Interleukin-1 beta (IL-1 β) in Western Blotting applications. This document is intended for researchers, scientists, and drug development professionals.

Product Information

Feature	Description
Antibody Name	IL-1 β (11E5)
Catalog Number	sc-52012
Supplier	Santa Cruz Biotechnology, Inc.
Clonality	Monoclonal
Host Species	Mouse
Isotype	IgG1
Target Protein	Interleukin-1 beta (IL-1 β)
Reactivity	Human, Mouse, Rat
Applications	Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC)
Molecular Weight	Precursor: 31 kDa, Mature: 17 kDa[1]

Experimental Protocols

Western Blotting Protocol for IL-1 β Detection

This protocol outlines the key steps for detecting IL-1 β using the **sc-52012** antibody.

1. Sample Preparation:

- Cell Lysates:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.
 - Sonicate the lysate briefly on ice.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- Positive Controls:
 - IL-1 β (h): 293 Lysate: sc-111184
 - SK-N-SH cell lysate: sc-2410
 - BJAB whole cell lysate: sc-2207[1]

2. SDS-PAGE and Protein Transfer:

- Mix 20-30 μ g of protein lysate with 2x Laemmli sample buffer and boil for 5-10 minutes.
- Load samples onto a 12-15% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

- Verify the transfer using Ponceau S staining.

3. Immunoblotting:

- Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the **sc-52012** antibody in the blocking buffer. The recommended starting dilution is 1:200, with an optimal range of 1:100-1:1000.[\[1\]](#)
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

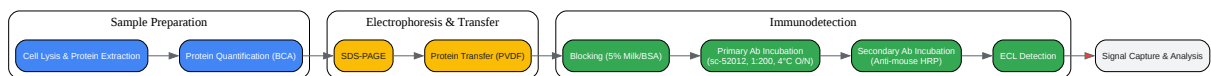
- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system or X-ray film.

Data Presentation

Parameter	Recommendation
Starting Dilution	1:200
Dilution Range	1:100 - 1:1000[1]
Incubation Time (Primary)	Overnight at 4°C
Positive Controls	IL-1 β (h): 293 Lysate (sc-111184), SK-N-SH cell lysate (sc-2410), BJAB whole cell lysate (sc-2207)[1]
Expected Band Size	~31 kDa (precursor), ~17 kDa (mature)

Visualizations

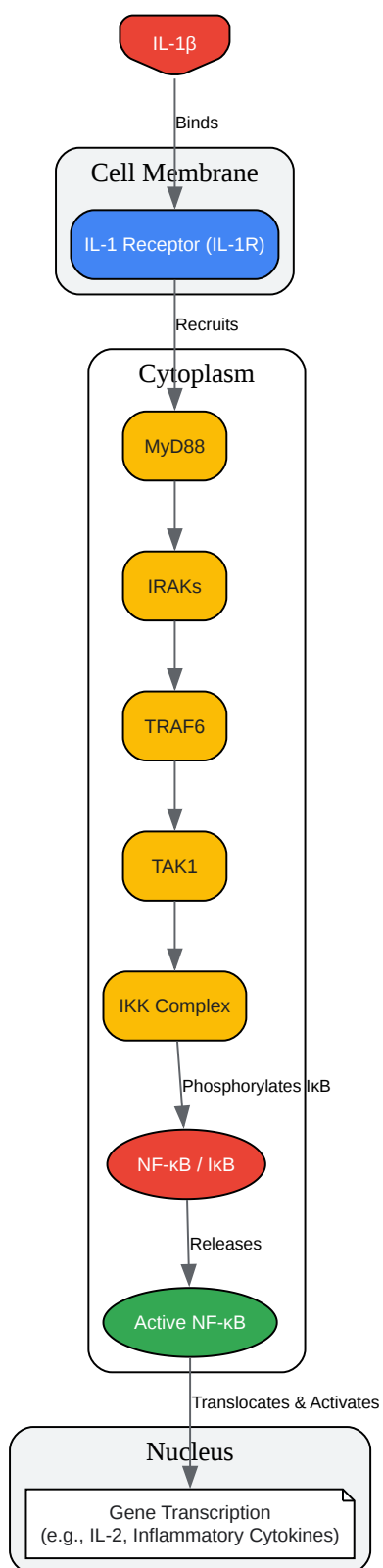
Experimental Workflow



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Caption: Western Blotting workflow for IL-1 β detection using **sc-52012**.

IL-1 β Signaling Pathway



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Caption: Simplified IL-1 β signaling cascade leading to gene transcription.

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References

- 1. datasheets.scbt.com [datasheets.scbt.com]
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